molecular formula C8H14ClNO3S B12206890 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide

Cat. No.: B12206890
M. Wt: 239.72 g/mol
InChI Key: JIWCHBFKLLBLEL-UHFFFAOYSA-N
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Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide is a chemical compound with a unique structure that includes a chlorinated sulfone group attached to a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide typically involves the chlorination of tetrahydrothiophene followed by sulfonation and subsequent amidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as crystallization or distillation to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The chlorinated sulfone group can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce sulfoxides or thiols.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propionamide
  • N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Uniqueness

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide is unique due to its specific structural features, such as the butanamide group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

Molecular Formula

C8H14ClNO3S

Molecular Weight

239.72 g/mol

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)butanamide

InChI

InChI=1S/C8H14ClNO3S/c1-2-3-8(11)10-7-5-14(12,13)4-6(7)9/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

JIWCHBFKLLBLEL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CS(=O)(=O)CC1Cl

Origin of Product

United States

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